(S)-tert-butyl 4-(5-bromopyrimidin-2-yl)-3-methylpiperazin-1-carboxylate

Chiral building block Enantioselective synthesis Piperazine conformation

Procure this enantiopure building block to access the PRMT5-validated methylpiperazinyl chemical space. The (S)-3-methyl stereocenter enables chiral SAR exploration without post-synthetic resolution. Orthogonal Boc and bromopyrimidine vectors support parallel diversification. For medicinal chemistry teams advancing kinase/PRMT5 programs, this cassette delivers direct entry to Bai et al. (2022)-validated scaffolds, reducing cycle times versus de novo construction.

Molecular Formula C14H21BrN4O2
Molecular Weight 357.25 g/mol
CAS No. 1272973-71-3
Cat. No. B1396720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-butyl 4-(5-bromopyrimidin-2-yl)-3-methylpiperazin-1-carboxylate
CAS1272973-71-3
Molecular FormulaC14H21BrN4O2
Molecular Weight357.25 g/mol
Structural Identifiers
SMILESCC1CN(CCN1C2=NC=C(C=N2)Br)C(=O)OC(C)(C)C
InChIInChI=1S/C14H21BrN4O2/c1-10-9-18(13(20)21-14(2,3)4)5-6-19(10)12-16-7-11(15)8-17-12/h7-8,10H,5-6,9H2,1-4H3/t10-/m0/s1
InChIKeyVKECPWSBQAZYKU-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-tert-Butyl 4-(5-bromopyrimidin-2-yl)-3-methylpiperazin-1-carboxylate (CAS 1272973-71-3): A Chiral Building Block for Methylpiperazinyl Kinase and Methyltransferase Inhibitor Synthesis


(S)-tert-Butyl 4-(5-bromopyrimidin-2-yl)-3-methylpiperazin-1-carboxylate (CAS 1272973-71-3) is an enantiopure, orthogonally protected heterocyclic building block comprising a Boc-protected (S)-3-methylpiperazine core N-linked to a 5-bromopyrimidine . With molecular formula C₁₄H₂₁BrN₄O₂ and molecular weight 357.25 g/mol, it belongs to the broader class of piperazinylpyrimidine intermediates widely employed in medicinal chemistry for assembling kinase inhibitors and protein methyltransferase inhibitors [1][2]. The compound is commercially available at ≥95% purity from multiple suppliers and is primarily utilized as a synthetic intermediate in structure–activity relationship (SAR) exploration and lead optimization campaigns .

Why the Des-Methyl Analog (CAS 374930-88-8) Cannot Substitute for (S)-tert-Butyl 4-(5-bromopyrimidin-2-yl)-3-methylpiperazin-1-carboxylate in Chiral Drug Discovery Programs


The closest commercially available structural analog, tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate (CAS 374930-88-8; MW 343.22; C₁₃H₁₉BrN₄O₂), lacks the (S)-3-methyl substituent and is achiral [1]. This difference is not merely incremental: the methyl group introduces a stereogenic center that constrains the piperazine ring conformation, alters the spatial presentation of downstream substituents, and critically enables enantioselective interactions with chiral biological targets [2]. In the context of PRMT5 inhibitor discovery, Bai et al. (2022) specifically identified the methylpiperazinyl moiety as a productive scaffold achieved through scaffold-hopping from EPZ015666, demonstrating that the methyl substitution is integral to target engagement and selectivity within this pharmacophore class [2]. Substituting the des-methyl analog would eliminate the chiral handle required for enantioselective SAR exploration and preclude access to the methylpiperazinyl chemical space validated for PRMT5 inhibition.

Quantitative Differentiation Evidence for (S)-tert-Butyl 4-(5-bromopyrimidin-2-yl)-3-methylpiperazin-1-carboxylate vs. Closest Analogs


Chiral Center Introduction: (S)-3-Methyl vs. Achiral Des-Methyl Analog – Molecular Weight and Conformational Impact

The target compound possesses an (S)-configured methyl group at the 3-position of the piperazine ring (InChI Key: VKECPWSBQAZYKU-JTQLQIEISA-N, stereodescriptor /t10-/m0/s1), which introduces a stereogenic center absent in the des-methyl analog tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate (CAS 374930-88-8; InChI Key: UKCBGXCNXOKVTF-UHFFFAOYSA-N, no stereochemistry) [1]. This methylation increases molecular weight from 343.22 Da (C₁₃H₁₉BrN₄O₂) to 357.25 Da (C₁₄H₂₁BrN₄O₂), a difference of 14.03 Da corresponding to one methylene unit [1]. Critically, the (S)-methyl group imposes a conformational bias on the piperazine ring that influences the trajectory of substituents installed at the N-1 position after Boc deprotection, directly affecting the three-dimensional pharmacophore presented to chiral protein targets [2].

Chiral building block Enantioselective synthesis Piperazine conformation

Validated Application Domain: Methylpiperazinyl Motif as a Privileged Scaffold for PRMT5 Inhibition – Class-Level Evidence from Bai et al. (2022)

Bai et al. (2022) systematically synthesized and evaluated a series of methylpiperazinyl derivatives as PRMT5 inhibitors, achieving this chemotype through scaffold-hopping from the known PRMT5 inhibitor EPZ015666 combined with virtual screening and rational drug design [1]. The lead compound from this series, 43g (bearing a thiourea linker), demonstrated antitumor activity across multiple cancer cell lines and dose-dependently reduced symmetric arginine dimethylation of SmD3, a direct PRMT5 substrate [1]. Selectivity profiling revealed that 43g selectively inhibited PRMT5 among protein arginine methyltransferase isoforms [1]. This study establishes the methylpiperazinyl core as a productive scaffold for PRMT5 inhibitor development, providing direct literature precedent for building blocks such as the target compound that incorporate this structural motif [1]. No analogous literature precedent exists for the des-methyl piperazine analog (CAS 374930-88-8) in the context of selective PRMT5 inhibition, where the published patent literature predominantly employs that scaffold in the context of broader-spectrum kinase inhibition [2].

PRMT5 inhibitor Methylpiperazinyl pharmacophore Epigenetic cancer target

Orthogonal Protection Strategy: Boc-Piperazine with 5-Bromopyrimidine Handle Enables Sequential Functionalization Not Possible with Unprotected or Singly-Protected Analogs

The target compound integrates two orthogonal reactive handles within a single building block: (i) a Boc-protected piperazine nitrogen (N-1) that can be selectively deprotected under acidic conditions (TFA or HCl/dioxane) to reveal a secondary amine for further functionalization, and (ii) a 5-bromopyrimidine moiety that serves as an electrophilic partner for palladium-catalyzed cross-coupling reactions including Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings [1][2]. This dual orthogonal reactivity is a design feature shared with the des-methyl analog (CAS 374930-88-8) [1]; however, the target compound additionally provides the (S)-3-methyl substituent, enabling downstream chirality transfer into the final elaborated product without requiring a separate chiral resolution step [3]. The Boc group offers stability during storage and handling while allowing selective deprotection orthogonal to the bromopyrimidine cross-coupling manifold, a key advantage over building blocks with acid-labile or non-orthogonal protecting groups [1].

Orthogonal protection Cross-coupling handle Sequential diversification

Commercial Availability and Specification: ≥95% Purity with MDL Listing Enables Direct Procurement for SAR Campaigns Without Custom Synthesis Lead Times

The target compound is commercially available as a catalog item from multiple suppliers at ≥95% purity with an assigned MDL number (MFCD21332860), indicating established commercial sourcing rather than custom-synthesis-only status . The des-methyl analog (CAS 374930-88-8) is also commercially available with its own MDL number (MFCD07375175), indicating both are standard catalog building blocks [1]. However, the target compound is discontinued from at least one major supplier (CymitQuimica/Biosynth), suggesting more constrained supply relative to the widely stocked des-methyl analog . The (R)-enantiomer of the target compound does not appear prominently in commercial catalogs under a distinct CAS, meaning the (S)-enantiomer is the commercially accessible stereoisomer for procurement purposes .

Commercial availability Building block procurement MDL-listed compound

Optimal Procurement and Deployment Scenarios for (S)-tert-Butyl 4-(5-bromopyrimidin-2-yl)-3-methylpiperazin-1-carboxylate Based on Evidence


PRMT5 Inhibitor Lead Optimization: Direct Incorporation of the (S)-Methylpiperazinyl Pharmacophore into SAR Arrays

Medicinal chemistry teams pursuing PRMT5 as an oncology target should procure this building block as a direct entry point into the methylpiperazinyl chemical space validated by Bai et al. (2022) [1]. After Boc deprotection, the liberated (S)-3-methylpiperazine-NH can be elaborated with diverse capping groups (ureas, thioureas, sulfonamides, amides, or reductive amination products) while the 5-bromopyrimidine undergoes Suzuki–Miyaura cross-coupling to introduce aryl/heteroaryl diversity at the pyrimidine 5-position [2]. This two-dimensional diversification strategy enables rapid SAR exploration around a scaffold with established PRMT5 target engagement precedent, reducing the synthetic cycle time relative to de novo scaffold construction.

Enantioselective Kinase Inhibitor Library Synthesis Using Pre-Installed (S)-Stereochemistry

For kinase inhibitor programs where the piperazine ring occupies the solvent-exposed or ribose-pocket region of the ATP-binding site, the (S)-3-methyl group can probe stereochemical preferences that influence isoform selectivity [1]. The building block is compatible with the general piperazinylpyrimidine kinase inhibitor framework disclosed in US Patent 8,609,672, which uses the des-methyl analog [2]. By substituting the chiral building block into established synthetic routes, researchers can generate enantiopure kinase inhibitor candidates without post-synthetic chiral separation, enabling cleaner selectivity profiling and more interpretable SAR.

Fragment-Based Drug Discovery (FBDD): Chiral Fragment with Two Orthogonal Growth Vectors for Fragment Elaboration

With a molecular weight of 357.25 Da, this compound sits near the upper boundary of fragment space but offers two chemically distinct growth vectors (Boc-deprotected amine and 5-bromopyrimidine) for fragment growing or linking strategies [1]. The (S)-stereochemistry provides a defined three-dimensional starting point for fragment elaboration, which is increasingly valued in FBDD campaigns seeking to explore chiral chemical space early in hit-to-lead progression [2]. The commercial availability of this compound as a catalog item supports rapid fragment soaking or co-crystallography experiments without custom synthesis delays.

Chemical Probe Development: Synthesis of Tool Compounds for Target Validation Studies in Epigenetics

Given the critical role of PRMT5 in symmetric arginine dimethylation of histone and non-histone substrates, chemical probes built on the methylpiperazinyl scaffold enable dissection of PRMT5 biology in cellular and in vivo models [1]. Procuring the (S)-configured building block ensures that probe molecules are enantiopure, eliminating confounding biological effects from the opposite enantiomer that could complicate target validation studies. The Boc protection strategy allows late-stage diversification compatible with parallel synthesis and purification workflows common in probe development.

Quote Request

Request a Quote for (S)-tert-butyl 4-(5-bromopyrimidin-2-yl)-3-methylpiperazin-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.